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molecular formula C10H9IO2 B187079 1-(4-Iodophenyl)cyclopropanecarboxylic acid CAS No. 124276-89-7

1-(4-Iodophenyl)cyclopropanecarboxylic acid

Cat. No. B187079
M. Wt: 288.08 g/mol
InChI Key: AYSQTTPAFBLSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06054470

Procedure details

A mixture of 1-phenylcyclopropane carboxylic acid (16.5 g, 101 mmol), sodium iodate (5.04 g) and concentrated sulfuric acid (1 mL) in acetic acid (70 mL) was stirred and heated at 70° C. for 2 days. Additional sodium iodate (1.88 g) and sulfuric acid (1 mL) were added, and stirring was continued for 1 day. The acetic acid was evaporated, and the residue was partitioned between ethyl acetate and water. The organic phase was washed with aqueous sodium thiosulfate, dried, filtered, and evaporated. The solid residue was recrystallized from methanol/water to give 1-(4-iodophenyl)cyclopropane-1-carboxylic acid (7.98 g, 27 mmol, 27%).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:13]([O-])(=O)=O.[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[I:13][C:4]1[CH:5]=[CH:6][C:1]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)O
Name
Quantity
5.04 g
Type
reactant
Smiles
I(=O)(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
I(=O)(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from methanol/water

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27 mmol
AMOUNT: MASS 7.98 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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